1H-Pyrazolo[3,4-c]pyridine hydrochloride
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Overview
Description
1H-Pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrazolo[3,4-b]pyridine have been shown to inhibit cyclin-dependent kinases (cdk1/cdk2) in vitro . These kinases play a crucial role in cell cycle regulation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation .
Result of Action
Related compounds have been shown to act as cytotoxic agents, with the ability to block cell cycle progression and/or induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of a catalyst such as acetic acid . Another approach involves the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-c]pyridine hydrochloride can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns and biological activities.
1H-Pyrazolo[4,3-c]pyridine: A structural isomer with distinct chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific fusion pattern and the resulting electronic and steric properties, which make it suitable for a variety of applications in research and industry .
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECWHRGJIUVSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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